N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea
Description
Properties
CAS No. |
99980-24-2 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3,4-dimethyl-1,2-oxazol-5-yl)urea |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(2)9-11-5(3)8-6(7)10/h1-2H3,(H3,7,8,10) |
InChI Key |
PIJAZECBFDYUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydroxylamine
A widely reported method involves the reaction of β-ketoesters with hydroxylamine hydrochloride under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine in ethanol under reflux to form 5-amino-3,4-dimethylisoxazole. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the β-keto carbonyl, followed by cyclization and dehydration.
Reaction Conditions
Alternative Routes via Cyanoacetate Derivatives
Substituted cyanoacetates offer another pathway. For instance, methyl 2-cyano-3-ethoxybut-2-enoate undergoes cyclization with hydroxylamine in aqueous sodium hydroxide, yielding 5-amino-3,4-dimethylisoxazole. This method avoids harsh acidic conditions and provides comparable yields (70–76%).
Urea Formation Strategies
The conversion of 5-amino-3,4-dimethyl-1,2-oxazole to the target urea derivative employs classical urea-forming reactions, adapted from methodologies in diaryl urea synthesis.
Reaction with Potassium Cyanate
A direct method involves treating the amine with potassium cyanate (KNCO) in acidic media. The amine reacts with in situ-generated cyanic acid (HNCO) to form the urea.
Procedure
- Dissolve 5-amino-3,4-dimethyl-1,2-oxazole (1.0 g, 7.8 mmol) in 20 mL of 1 M HCl.
- Add potassium cyanate (0.76 g, 9.4 mmol) portionwise at 0°C.
- Stir at room temperature for 12 h, then neutralize with NaHCO3.
- Extract with ethyl acetate, dry (Na2SO4), and concentrate.
Carbonyldiimidazole (CDI)-Mediated Coupling
For higher yields, carbonyldiimidazole (CDI) facilitates urea formation under mild conditions.
Procedure
- React 5-amino-3,4-dimethyl-1,2-oxazole (1.0 g, 7.8 mmol) with CDI (1.52 g, 9.4 mmol) in THF (30 mL) at 0°C for 1 h.
- Add aqueous ammonia (2.0 mL, 28%) and stir for 4 h.
- Concentrate and purify via column chromatography (CH2Cl2/MeOH 95:5).
Yield : 75–81%
Advantages : Avoids acidic conditions; suitable for acid-sensitive substrates.
Phosgene-Free Isocyanate Route
Triphosgene serves as a safer alternative to phosgene for generating isocyanate intermediates.
Procedure
- Treat the amine (1.0 g, 7.8 mmol) with triphosgene (0.93 g, 3.1 mmol) in CH2Cl2 (20 mL) at 0°C.
- Stir for 2 h, then add aqueous NH3 (2.0 mL, 28%).
- Extract, dry, and concentrate.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| KNCO/HCl | Acidic, RT, 12 h | 62–68 | 95–97 |
| CDI-Mediated | Neutral, 0°C, 5 h | 75–81 | 98–99 |
| Triphosgene | Anhydrous, 0°C, 2 h | 70–73 | 96–98 |
The CDI-mediated route offers superior yields and purity, making it the preferred industrial-scale method.
Mechanistic Insights
Urea formation proceeds via nucleophilic attack of the amine on a carbonyl electrophile. In the KNCO method, protonation of cyanate generates HNCO, which reacts with the amine to form a carbamate intermediate. Subsequent dehydration yields the urea. For CDI, the reagent activates the carbonyl, enabling ammonia to displace the imidazole leaving group.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to modulation of their activity. The urea group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide Analogs: Sulfisoxazole
- Structure: Sulfisoxazole (4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide) shares the 3,4-dimethyloxazole ring but replaces the urea group with a sulfonamide (–SO₂–NH₂) linked to an aromatic amine .
- Key Differences: Hydrogen Bonding: The sulfonamide group acts as a stronger hydrogen-bond acceptor (via SO₂) but a weaker donor compared to urea, which has two NH donor sites. This may influence target selectivity in biological systems (e.g., antibacterial activity via dihydropteroate synthase inhibition) . Lipophilicity: The benzene ring in sulfisoxazole increases aromaticity and lipophilicity, whereas the urea group in N-(3,4-dimethyl-1,2-oxazol-5-yl)urea may enhance solubility in polar environments.
Oxadiazole Urea Derivatives
- Structure : Compounds like ([1,1'-biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea () feature a 1,2,4-oxadiazole ring instead of oxazole.
- Key Differences: Electronic Properties: Oxadiazoles are electron-deficient aromatic systems, enhancing metabolic stability and π-π stacking interactions compared to oxazoles.
- Applications : Oxadiazole-urea hybrids are explored for anticancer and antimicrobial activities, suggesting that this compound could be optimized for similar targets .
Thiadiazole Urea Derivatives
- Structure : N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea () replaces the oxazole with a thiadiazole ring (S instead of O).
- Key Differences: Electron Density: Thiadiazoles are less electronegative than oxazoles, altering reactivity and hydrogen-bond acceptor strength.
- Applications : Thiadiazole ureas are used in agrochemicals (e.g., Daimuron, ), highlighting the urea group’s versatility in herbicidal activity .
Triazolo-Benzothiazole Ureas
- Structure : Tricyclazole (5-methyl-1,2,4-triazolo-(3,4-b)-benzothiazole, ) shares a fused heterocyclic system but lacks a urea group.
- Key Differences :
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea, and how can experimental conditions be systematically optimized?
- Methodological Answer : Utilize factorial design (e.g., orthogonal arrays) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation . Post-synthesis, validate purity via HPLC coupled with mass spectrometry, ensuring reproducibility by iterating computational and experimental feedback loops .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine - and -NMR to confirm substituent positions on the oxazole ring. Infrared spectroscopy (IR) identifies urea-specific N-H stretching (3200–3400 cm) and carbonyl (C=O) vibrations. High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy, while X-ray crystallography resolves stereochemical ambiguities .
Q. How can computational methods elucidate the reaction mechanism of this compound formation?
- Methodological Answer : Apply density functional theory (DFT) to model intermediate states and transition energies. Compare computed activation barriers with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Software like Gaussian or ORCA can simulate electron density maps, highlighting nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How should researchers resolve contradictions in thermodynamic vs. kinetic data for this compound synthesis?
- Methodological Answer : Conduct sensitivity analyses using statistical tools (e.g., ANOVA) to identify variables causing discrepancies. Reconcile thermodynamic predictions (e.g., Gibbs free energy) with observed kinetic profiles by adjusting reactor parameters (e.g., residence time, mixing efficiency). Cross-validate with in situ spectroscopic monitoring (e.g., Raman) .
Q. What reactor design principles maximize yield and selectivity for scaled-up production of this compound?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use computational fluid dynamics (CFD) simulations to optimize geometry and flow rates. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, improving selectivity .
Q. How can AI-driven models enhance predictive accuracy for this compound’s reactivity in novel environments?
- Methodological Answer : Train machine learning algorithms (e.g., neural networks) on datasets combining synthetic conditions, spectroscopic data, and reaction outcomes. Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments, enabling autonomous optimization of reaction trajectories .
Q. What strategies validate structure-activity relationships (SAR) for this compound derivatives in biological assays?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl groups) and correlate structural changes with bioactivity via multivariate regression. Use molecular docking simulations to predict binding affinities against target proteins, prioritizing candidates for in vitro testing .
Q. How can degradation pathways of this compound be mapped under varying environmental conditions?
- Methodological Answer : Employ accelerated stability testing (e.g., high-temperature, UV exposure) coupled with LC-MS to identify degradation products. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to extrapolate half-lives. Environmental fate studies should integrate soil/water microcosms to assess microbial breakdown pathways .
Q. What multidisciplinary approaches address knowledge gaps in the compound’s physicochemical properties?
- Methodological Answer : Combine computational chemistry (solubility parameter predictions), materials engineering (surface tension measurements), and thermodynamics (calorimetry) to build a comprehensive property database. Collaborative frameworks like ICReDD’s "chemical reaction design" methodology unify these domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
